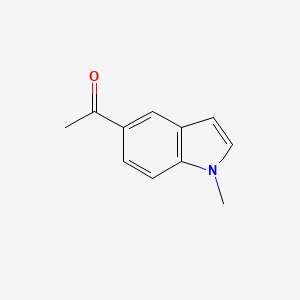

1-(1-Methyl-1H-indol-5-yl)ethanone

Overview

Description

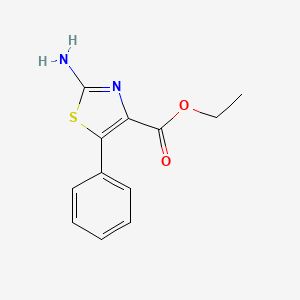

“1-(1-Methyl-1H-indol-5-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .

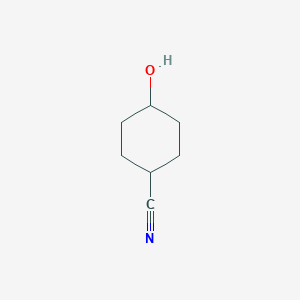

Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-indol-5-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring contains a benzene ring fused to a pyrrole ring, and the ethanone group consists of a carbonyl group attached to a methyl group .Scientific Research Applications

Pharmaceutical Research

Indole derivatives, including compounds like “1-(1-Methyl-1H-indol-5-yl)ethanone”, are often explored for their potential as biologically active compounds in pharmaceutical research. They have been studied for the treatment of various disorders and diseases, including cancer and microbial infections .

Organic Synthesis

These compounds can serve as intermediates in organic synthesis, contributing to the development of new chemical entities. Their reactivity allows for the creation of complex molecules that can be used in further pharmaceutical development .

Anti-HIV Research

Indole derivatives have been investigated for their potential anti-HIV properties. Molecular docking studies are performed to assess their effectiveness against HIV-1, which is crucial for developing new antiviral drugs .

Antitubercular Activity

Research has also been conducted on indole-based compounds for their antitubercular activity. These studies are vital for finding new treatments against Mycobacterium tuberculosis and Mycobacterium bovis .

Plant Biology

Indole-related compounds play a role in plant biology as hormones. For example, Indole-3-acetic acid is a plant hormone involved in various growth processes. The study of such derivatives can lead to a better understanding of plant physiology and development .

Chemical Research

Compounds like “1-(1-Methyl-1H-indol-5-yl)ethanone” are also used in chemical research to study their properties and reactions. This fundamental research can lead to various applications across different fields of chemistry .

Safety and Hazards

properties

IUPAC Name |

1-(1-methylindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQNYKROVSVLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485615 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-indol-5-yl)ethanone | |

CAS RN |

61640-20-8 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

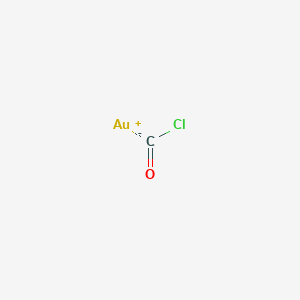

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)